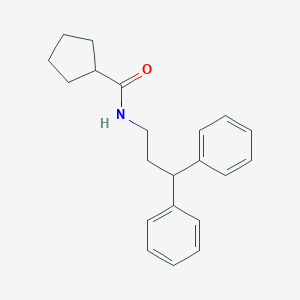
5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule drug that has been developed for the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.
作用机制
5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide irreversibly binds to the mutated EGFR, preventing the activation of downstream signaling pathways that promote tumor growth and survival. It also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to significantly reduce tumor size and improve patient survival rates in clinical trials. It has also demonstrated a favorable safety profile, with fewer side effects compared to other EGFR inhibitors.
实验室实验的优点和局限性
5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide is a highly selective inhibitor of mutated EGFR, making it a valuable tool for studying the role of EGFR in cancer development and progression. However, its irreversible binding to the receptor may limit its use in certain experimental settings.
未来方向
1. Combination therapy: 5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide has shown promising results in combination with other targeted therapies, such as immune checkpoint inhibitors and MEK inhibitors. Further studies are needed to determine the optimal combination strategies for NSCLC treatment.
2. Resistance mechanisms: Despite its efficacy, resistance to this compound can develop over time. Future research should focus on identifying the underlying mechanisms of resistance and developing strategies to overcome it.
3. Biomarker identification: Biomarkers that predict response to this compound are currently being investigated, with the goal of identifying patients who are most likely to benefit from the drug.
4. Alternative indications: The potential of this compound for treating other types of cancer, such as breast and ovarian cancer, is currently being explored.
5. Novel EGFR inhibitors: The development of novel EGFR inhibitors that overcome the limitations of current drugs, such as resistance and off-target effects, is an area of active research.
合成方法
5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide is synthesized through a multi-step process, involving the reaction of 2-chloro-5-nitrobenzoic acid with N-methyl-N-phenylamine, followed by the reduction of the nitro group to an amine. The amine is then reacted with 1-azepanesulfonyl chloride to obtain the final product.
科学研究应用
5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide has been widely studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with EGFR T790M mutation. It has been shown to selectively inhibit the mutated EGFR, leading to tumor regression and improved patient survival rates.
属性
分子式 |
C20H23ClN2O3S |
|---|---|
分子量 |
406.9 g/mol |
IUPAC 名称 |
5-(azepan-1-ylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C20H23ClN2O3S/c1-22(16-9-5-4-6-10-16)20(24)18-15-17(11-12-19(18)21)27(25,26)23-13-7-2-3-8-14-23/h4-6,9-12,15H,2-3,7-8,13-14H2,1H3 |
InChI 键 |
NBEMQMCMYJIPKD-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCCC3)Cl |
规范 SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCCC3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)
![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)

![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)

![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)



![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)
![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)